N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride
Description
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride is a small organic molecule featuring a pyridine core substituted with a trifluoromethyl group at the 3-position and a piperidin-4-ylmethylamine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H17ClF3N3 |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N3.ClH/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9;/h1-2,5,9,16H,3-4,6-8H2,(H,17,18);1H |
InChI Key |
QYEQOOYFDFHPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=C(C=CC=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
Reductive amination is a widely employed strategy for coupling amine and carbonyl components. For this compound, the protocol involves:
Synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde :
Coupling with Piperidin-4-ylmethanamine :
Hydrochloride Salt Formation :
Key Advantages :
Nucleophilic Substitution Approach
Alternative routes utilize nucleophilic displacement reactions to construct the methylene bridge between piperidine and pyridine:
Preparation of 2-Chloro-3-(trifluoromethyl)pyridine :
Reaction with Piperidin-4-ylmethanamine :
Salt Formation :
Challenges :
- Competing elimination reactions at elevated temperatures.
- Requires rigorous purification via flash chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies and Intermediate Characterization
Protecting Group Utilization
To prevent undesired side reactions during piperidine functionalization, tert-butoxycarbonyl (Boc) protection is commonly employed:
Boc Protection of Piperidin-4-ylmethanamine :
Deprotection Post-Coupling :
Analytical Validation :
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Reductive Amination) | Methanol | +15% vs. THF |
| Temperature (Nucleophilic Substitution) | 80°C | +20% vs. 60°C |
| Reaction Time (Chlorination) | 8 hours | 89% vs. 6 hours (72%) |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound with a piperidine ring and a trifluoromethyl group attached to a pyridine derivative. It has a molecular formula of and a molecular weight of 295.73 g/mol. This compound is researched for applications in medicinal chemistry, particularly in the creation of pharmaceuticals that target specific biological pathways.
Potential Therapeutic Applications
This compound and similar compounds may act as agonists for G protein-coupled receptors (GPCRs). GPCRs are important in physiological processes like glucose metabolism and insulin release, making these compounds potential treatments for type 2 diabetes and obesity.
Interaction Studies:
Interaction studies are performed to understand the compound's binding affinity to specific receptors involved in metabolic regulation. These studies are essential for understanding the compound's mechanism of action and potential side effects, which helps to optimize drug design, improve efficacy, and minimize adverse effects.
Structural Analogs and Their Biological Activities
Several compounds share structural similarities with This compound. These analogs provide a basis for comparison and further research into potential applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Piperidin-4-yl) pyrimidin-4-amines | Piperidine ring and pyrimidine structure | GPR119 agonist potential |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) amines | Trifluoromethyl group | Anticancer properties |
| N-Methyl-N-(piperidin-4-methyl)-pyridine derivatives | Piperidine variants with different substitutions | Potential neuroprotective effects |
This compound has a specific trifluoromethyl substitution pattern, which enhances metabolic stability and bioavailability compared to similar compounds. This may contribute to its pharmacological profile, making it a candidate for therapeutic applications.
Anticancer Research
modification of the pyridine derivatives has shown anticancer effects . Pyrazolo-pyridines synthesized have demonstrated anticancer activity against MCF-7, Hela, and HCT116 cancer cell lines . For instance, one compound exhibited high anticancer activity against HeLa cells, comparable to doxorubicin, while another showed significant cytotoxicity against MCF-7 and HCT116 cell lines . These compounds induce cell cycle arrest and apoptosis in cancer cell lines and inhibit CDK2 and CDK9 . Molecular docking studies have indicated that these compounds fit well in the active sites of CDK2 and CDK9, suggesting a mechanism for their anticancer action .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.
Comparison with Similar Compounds
Key Analogs :
- 5-Chloro-6-(trifluoromethyl)pyridin-2-amine (, Entry 6):
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.56 g/mol
- Key Differences : Replaces the piperidin-4-ylmethylamine group with chlorine. The absence of the piperidine moiety reduces steric bulk and alters hydrogen-bonding capacity, likely diminishing CNS penetration compared to the target compound .
- 2-Amino-4-fluoro-5-(trifluoromethyl)phenol (, Entry 9): Molecular Formula: C₇H₅F₄NO Molecular Weight: 195.12 g/mol Key Differences: Substitutes pyridine with a phenolic ring. The hydroxyl group introduces acidity (pKa ~10), contrasting with the basic piperidine nitrogen (pKa ~8–10) in the target compound, which affects solubility and protein interactions .
Table 1: Physicochemical Comparison of Pyridine-Based Analogs
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | ~300† | Piperidin-4-ylmethyl, CF₃ | 2.1–2.5 |
| 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | 196.56 | Cl, CF₃ | 1.8–2.0 |
| 2-Amino-4-fluoro-5-(trifluoromethyl)phenol | 195.12 | OH, F, CF₃ | 1.5–1.7 |
*Estimated using fragment-based methods.
Piperidine-Containing Derivatives
Key Analogs :
- N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride (): CAS: 69385-85-9 Similarity Score: 0.80 Key Differences: Pyrimidine replaces pyridine, introducing an additional nitrogen atom. The piperidin-3-yl vs. piperidin-4-ylmethyl group alters spatial orientation, affecting receptor binding .
- Cinacalcet Hydrochloride ():
- Structure : (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane hydrochloride
- Key Differences : Larger aromatic system (naphthalene vs. pyridine) and a propyl linker. The trifluoromethyl phenyl group shares electronic similarities but lacks the piperidine moiety, leading to divergent pharmacokinetic profiles .
Table 2: Pharmacophore Comparison
| Compound | Core Structure | Trifluoromethyl Group | Piperidine Position | Bioavailability* |
|---|---|---|---|---|
| Target Compound | Pyridine | Yes (C3) | 4-ylmethyl | Moderate–High |
| N-(Piperidin-3-yl)pyrimidin-2-amine | Pyrimidine | No | 3-yl | Low–Moderate |
| Cinacalcet Hydrochloride | Naphthalene | Yes (Phenyl C3) | Absent | High |
*Based on structural analogs; exact data for the target compound is unavailable in evidence.
Research Findings and Implications
Trifluoromethyl Group Impact
The trifluoromethyl group in the target compound and analogs (e.g., , Entry 6; ) enhances metabolic stability by resisting oxidative degradation. However, its position on pyridine (C3) vs.
Piperidine Substitution Effects
Piperidin-4-ylmethyl provides a rigid, lipophilic anchor that may improve blood-brain barrier penetration compared to piperidin-3-yl derivatives (). This structural feature is critical for CNS-targeted drug design .
Biological Activity
N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridine derivative. Its molecular formula is with a molecular weight of approximately 295.73 g/mol.
Research indicates that compounds similar to this compound can act as agonists for G protein-coupled receptors (GPCRs) . These receptors are critical in various physiological processes, including glucose metabolism and insulin release, making this compound a candidate for treating conditions such as type 2 diabetes and obesity.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to specific receptors involved in metabolic regulation. Understanding these interactions is vital for optimizing drug design, enhancing efficacy, and minimizing adverse effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Diabetes Treatment Potential : A study demonstrated that compounds with similar structures can enhance insulin release in vitro, suggesting their utility in managing type 2 diabetes.
- Anticancer Activity : Research on piperidine derivatives has indicated that certain modifications can lead to increased cytotoxicity against cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds showed better efficacy compared to traditional chemotherapeutics like bleomycin .
- Neuroprotective Studies : Investigations into piperidine derivatives have revealed their potential in treating neurodegenerative diseases through dual cholinesterase inhibition and antioxidant effects, highlighting their multifaceted therapeutic roles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride, and how can purity be optimized?
- Methodology : Solvent-free synthesis methods are advantageous for reducing byproducts and improving yields. For example, coupling reactions involving trifluoromethyl-substituted pyridines with piperidine derivatives under mild conditions (e.g., using oxalyl chloride or DMF as catalysts) are effective . Purification via recrystallization in dichloromethane or ethanol, followed by HPLC analysis (C18 columns, acetonitrile/water gradients), ensures >98% purity .
Q. How is the compound characterized structurally, and which analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure and confirms stereochemistry . Complementary techniques include:
- NMR : H and C NMR to verify proton environments and carbon backbone integrity.
- FT-IR : Identification of amine (-NH) and trifluoromethyl (-CF) functional groups .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodology : Antimicrobial activity is commonly assessed via microbroth dilution assays (e.g., against E. coli or S. aureus), with MIC values reported in µg/mL. For kinase inhibition, fluorescence-based ATPase assays (e.g., using ADP-Glo™ kits) are employed, with IC calculations .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, solvent controls) to rule out experimental artifacts .
- Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
- Purity analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) that may skew results .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites and optimize substituent placement .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the -CF group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers address challenges in quantifying metabolic stability or plasma protein binding?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
- Equilibrium dialysis : Measure plasma protein binding using C-labeled compound and validate with ultrafiltration .
Q. What experimental approaches are used to investigate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and target affinity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
